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Compound of Interest

1-(3,5-Difluoro-4-
Compound Name:
methoxyphenyl)ethanone

Cat. No.: B064401

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ketone derivatives with the
molecular formula C9H8F202. The primary focus is on the isomers of difluorophenyl
hydroxypropanones, which are key intermediates in the synthesis of various pharmaceutically
active compounds. The strategic incorporation of fluorine atoms can significantly enhance the
metabolic stability, binding affinity, and bioavailability of drug candidates, making these
compounds of high interest in medicinal chemistry.

Isomers of C9H8F202 Ketone Derivatives

The ketone derivatives of C9H8F202 are primarily isomers of 1-(difluorophenyl)-2-
hydroxypropan-1-one and 1-(difluorophenyl)-3-hydroxypropan-1-one. The positioning of the two
fluorine atoms on the phenyl ring gives rise to a number of positional isomers.

Data Presentation

The following tables summarize the identified isomers and their available physicochemical
data. It is important to note that experimental data for many of these specific isomers are not
readily available in public databases and may require targeted synthesis and characterization.

Table 1: Isomers of 1-(Difluorophenyl)-2-hydroxypropan-1-one
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IUPAC
Name

Molecular
Formula

Molecular
Weight (
g/mol)

Predicted
Boiling
Point (°C)

Predicted
Density
(glcm?)

Predicted
pKa

1-(2,3-
Difluoropheny
)-2-
hydroxypropa
n-1-one

C9H8F202

186.16

260.2 £ 25.0

1.294 + 0.06

12.55+0.20

(R)-1-(2,4-
Difluoropheny
)-2-
hydroxypropa
n-1-one[1][2]

C9H8F202

186.16

260.2 +
25.0[2]

1.294 +
0.06[2]

12.55 +
0.20[2]

1-(2,5-
Difluoropheny
)-2-
hydroxypropa
n-1-one

C9H8F202

186.16

260.2 £ 25.0

1.294 + 0.06

12.55+0.20

1-(2,6-
Difluoropheny
)-2-
hydroxypropa
n-1-one

C9H8F202

186.16

260.2 £ 25.0

1.294 + 0.06

12.55+0.20

1-(3,4-
Difluoropheny
)-2-
hydroxypropa

n-1-one

C9H8F202

186.16

260.2 +25.0

1.294 + 0.06

12.55 +0.20

1-(3,5-
Difluoropheny
)-2-
hydroxypropa
n-1-one

C9H8F202

186.16

260.2 £ 25.0

1.294 + 0.06

12.55+0.20
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Table 2: Isomers of 1-(Difluorophenyl)-3-hydroxypropan-1-one

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Molecular Predicted Predicted )
IUPAC Molecular . . . Predicted
Weight ( Boiling Density
Name Formula . pKa
g/mol) Point (°C) (glcm?)
1-(2,3-
Difluoropheny
Data not Data not Data not
)-3- C9H8F202 186.16 ) ) )
available available available
hydroxypropa
n-1l-one
1-(2,4-
Difluoropheny
Data not Data not Data not
)-3- C9H8F202 186.16 ) ] )
available available available
hydroxypropa
n-1-one
1-(2,5-
Difluoropheny
Data not Data not Data not
)-3- C9H8F202 186.16 ] ) )
available available available
hydroxypropa
n-1l-one
1-(2,6-
Difluoropheny
Data not Data not Data not
)-3- C9H8F202 186.16 ] ] )
available available available
hydroxypropa
n-1-one
1-(3,4-
Difluoropheny
Data not Data not Data not
)-3- C9H8F202 186.16 ] ] ]
available available available
hydroxypropa
n-1-one
1-(3,5-
Difluoropheny
Data not Data not Data not
)-3- C9H8F202 186.16 ) ) )
available available available
hydroxypropa
n-1-one
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Note: Predicted data is based on computational models and may differ from experimental
values.

Another potential isomer is a hydroxy-substituted difluoropropiophenone:

Table 3: Other Isomers

Molecular
Molecular .
IUPAC Name Weight (g/mol  XLogP3-AA Exact Mass
Formula )

1-(3,5-Difluoro-4-
hydroxyphenyl)pr  C9H8F202 186.15[3] 1.9[3] 186.04923582[3]
opan-1-one[3]

1-(3,4-Difluoro-5-
hydroxyphenyl)pr  C9H8F202 186.15[4] 1.9[4] 186.04923582[4]

opan-1-one[4]

Experimental Protocols

The synthesis of these target compounds can be achieved through a two-step process: Friedel-
Crafts acylation to form the corresponding difluoropropiophenone, followed by a-hydroxylation.

Synthesis of 1-(Difluorophenyl)propan-1-one via Friedel-
Crafts Acylation

This protocol describes a general method for the Friedel-Crafts acylation of a difluorobenzene
with propanoyl chloride.

Materials:

o Appropriate difluorobenzene (e.g., 1,2-difluorobenzene, 1,3-difluorobenzene, or 1,4-
difluorobenzene)

e Propanoyl chloride

e Anhydrous aluminum chloride (AICI3)
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e Anhydrous dichloromethane (DCM)

e Concentrated hydrochloric acid (HCI)

e Crushed ice

» Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate (MgSQOa)
o Ethyl acetate

e Hexane

Procedure:

e Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping
funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum
chloride (1.1 equivalents) in anhydrous DCM.

e Cooling: Cool the suspension to 0 °C in an ice bath.

» Addition of Acyl Chloride: Slowly add propanoyl chloride (1.0 equivalent) to the stirred
suspension.

» Addition of Difluorobenzene: Add the difluorobenzene (1.0 equivalent) dropwise to the
mixture, maintaining the temperature at 0 °C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at
room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography
(TLC).

e Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed
ice and concentrated HCI to decompose the aluminum chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and
extract the aqueous layer twice with DCM.
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» Washing: Combine the organic layers and wash sequentially with water, saturated sodium
bicarbonate solution, and brine.

» Drying and Concentration: Dry the organic layer over anhydrous MgSOs, filter, and remove
the solvent under reduced pressure using a rotary evaporator.

 Purification: Purify the crude product by column chromatography on silica gel using a mixture
of ethyl acetate and hexane as the eluent to yield the desired 1-(difluorophenyl)propan-1-
one.

Synthesis of 1-(Difluorophenyl)-2-hydroxypropan-1-one
via a-Hydroxylation

This protocol describes the a-hydroxylation of a 1-(difluorophenyl)propan-1-one using m-
chloroperoxybenzoic acid (m-CPBA) in a Rubottom oxidation-type reaction after conversion to
its silyl enol ether.

Materials:

e 1-(Difluorophenyl)propan-1-one (from step 2.1)
¢ Chlorotrimethylsilane (TMSCI)

o Triethylamine (EtsN)

e Anhydrous N,N-Dimethylformamide (DMF)

» m-Chloroperoxybenzoic acid (m-CPBA)

¢ Dichloromethane (DCM)

» Saturated sodium sulfite solution

» Saturated sodium bicarbonate solution

e Anhydrous sodium sulfate (Na2S0a4)

o Ethyl acetate
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e Hexane
Procedure:

o Formation of Silyl Enol Ether: In a dry flask under an inert atmosphere, dissolve the 1-
(difluorophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF. Add triethylamine (1.5
equivalents) followed by the dropwise addition of chlorotrimethylsilane (1.2 equivalents). Stir
the mixture at room temperature until the reaction is complete (monitored by TLC).

o Work-up of Silyl Enol Ether: Quench the reaction with cold water and extract with a mixture
of hexane and ethyl acetate. Wash the organic layer with water and brine, dry over
anhydrous Naz2SOa, and concentrate under reduced pressure. The crude silyl enol ether is
often used in the next step without further purification.

o Oxidation: Dissolve the crude silyl enol ether in DCM and cool to 0 °C. Add m-CPBA (1.1
equivalents) portion-wise. Stir the reaction at 0 °C and allow it to warm to room temperature.

e Quenching and Work-up: Quench the reaction by adding saturated sodium sulfite solution.
Separate the layers and wash the organic layer with saturated sodium bicarbonate solution
and brine.

e Drying and Concentration: Dry the organic layer over anhydrous NazSOu4, filter, and
concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate solvent system (e.g., ethyl acetate/hexane) to afford the desired 1-
(difluorophenyl)-2-hydroxypropan-1-one.

Signaling Pathways and Experimental Workflows in
Drug Development

The development of novel ketone derivatives as potential drug candidates follows a structured
workflow from initial discovery to clinical trials. This process involves a multidisciplinary
approach to identify, optimize, and validate the safety and efficacy of a new chemical entity.
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Small Molecule Drug Discovery and Development
Workflow

The following diagram illustrates a typical workflow for the discovery and development of a
small molecule drug candidate.

................

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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